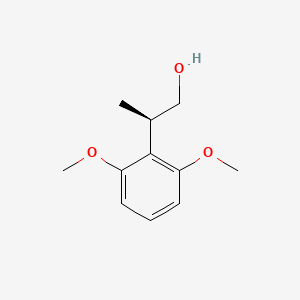

(2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol

説明

特性

IUPAC Name |

(2R)-2-(2,6-dimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-8(7-12)11-9(13-2)5-4-6-10(11)14-3/h4-6,8,12H,7H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPUTYHIBDTKSV-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=C(C=CC=C1OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C1=C(C=CC=C1OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 2,6-dimethoxybenzaldehyde.

Reduction: The aldehyde group of 2,6-dimethoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Grignard Reaction: The resulting alcohol undergoes a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide (CH3MgBr), to form the desired (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol.

Industrial Production Methods

In an industrial setting, the production of (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

(2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with a catalyst, lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt)

Major Products

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of alkanes

Substitution: Formation of substituted phenyl derivatives

科学的研究の応用

(2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogs primarily differ in substituent groups , stereochemistry , and backbone modifications . Below is a comparative analysis of key analogs:

Key Observations:

- Substituent Complexity: The primary compound lacks allyl or acetyl groups present in analogs, which are critical for bioactivity in phenylpropanoids (e.g., anti-MDR activity in Myristica-derived compounds) .

- Stereochemical Influence : The (2R) configuration distinguishes it from racemic mixtures (e.g., Myrislignan derivatives) that may exhibit varied enantioselective effects .

- Functional Groups: Propan-1-ol derivatives with phenoxy linkages (e.g., compound C₂₂H₂₈O₆) show enhanced antimicrobial activity compared to simpler arylpropanols .

Physicochemical and Pharmacological Contrasts

Physicochemical Properties:

- Molecular Weight : The primary compound (196.2 g/mol) is significantly smaller than analogs (278–430 g/mol), impacting solubility and bioavailability.

- Polarity : Propan-1-ol derivatives with additional methoxy or hydroxyl groups (e.g., C₂₂H₂₈O₆) exhibit higher polarity, favoring aqueous solubility .

Pharmacological Profiles:

- Anti-MDR Activity : Analogs like C₂₂H₂₈O₆ inhibit multidrug-resistant Staphylococcus aureus (MIC values: 4–16 µg/mL) via membrane disruption, a trait absent in the simpler primary compound .

- Spasmolytic and Cardiovascular Effects: Structurally complex analogs (e.g., indole-propanol hybrids) demonstrate α₁/β₁-adrenoceptor binding and antiarrhythmic activity, suggesting arylpropanol backbones can be tuned for cardiovascular applications .

Research Implications and Limitations

- Knowledge Gaps: No direct bioactivity data exists for (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol, though its analogs highlight the importance of substituents in driving pharmacological effects.

- Synthetic Utility: The compound’s discontinued status limits accessibility, but its structure serves as a scaffold for designing novel phenylpropanoids with tailored bioactivity.

Q & A

Q. How can researchers address poor solubility of (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol in aqueous buffers for in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。